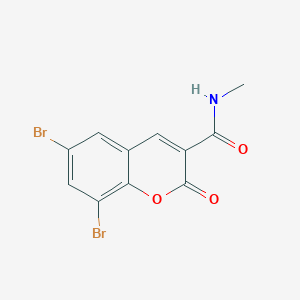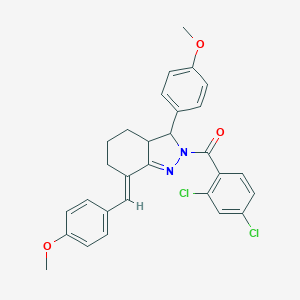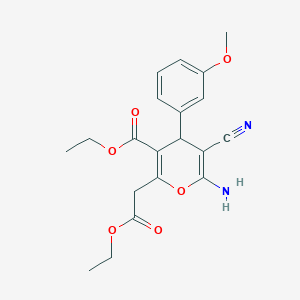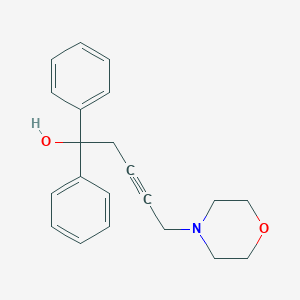![molecular formula C16H19N5O B315020 N-[(2-ethoxy-1-naphthyl)methyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine](/img/structure/B315020.png)
N-[(2-ethoxy-1-naphthyl)methyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethoxy-1-naphthyl)methyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine is an organic compound that belongs to the class of naphthalenecarboxamides This compound is characterized by the presence of a naphthalene moiety, which is a bicyclic structure made up of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxy-1-naphthyl)methyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine typically involves the reaction of 2-ethoxynaphthalene with a suitable amine and a tetrazole derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxy-1-naphthyl)methyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds.
Scientific Research Applications
N-[(2-ethoxy-1-naphthyl)methyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2-ethoxy-1-naphthyl)methyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethyl-aniline
- N-[(2-ethoxynaphthalen-1-yl)methylene]-4-fluoroaniline
- [(2-ethoxy-1-naphthoyl)amino]methylboronic acid
Uniqueness
N-[(2-ethoxy-1-naphthyl)methyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety and tetrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19N5O |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-ethyltetrazol-5-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-21-16(18-19-20-21)17-11-14-13-8-6-5-7-12(13)9-10-15(14)22-4-2/h5-10H,3-4,11H2,1-2H3,(H,17,18,20) |
InChI Key |
SJWBENCOSDXLRK-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-amino-2-(2-methoxybenzylidene)-7-(2-methoxyphenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B314937.png)
![{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(4-fluorophenyl)methanone](/img/structure/B314938.png)

![2-(4-methoxyphenyl)-4,4,8-trimethyl-5-(phenylacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B314943.png)

![4,5-DIMETHYL 2-[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B314946.png)
![Tetramethyl 6'-[(4-chlorophenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B314947.png)
![1-(3-chloropropyl)-2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B314950.png)


![9a-[2-(4-isopropylphenyl)vinyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B314962.png)
![N-benzyl-2-{3',3'-dimethyl-2',3'-dihydrospiro[2H-chromene-2,2'-(1'H)-indole]-1'-yl}acetamide](/img/structure/B314963.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B314965.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B314969.png)
